![molecular formula C5H8N2O B3030628 2-Isoxazol-4-YL-ethylamine CAS No. 933726-31-9](/img/structure/B3030628.png)
2-Isoxazol-4-YL-ethylamine
Overview
Description
2-Isoxazol-4-YL-ethylamine, also known as 2-(4-isoxazolyl)ethanamine hydrochloride, is a chemical compound with the molecular formula C5H9ClN2O . It is commonly used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine . This approach is considered convenient and general for the production of 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols .Molecular Structure Analysis
The molecular structure of this compound is based on the isoxazole ring, a five-membered heterocyclic moiety . The isoxazole ring is commonly found in many commercially available drugs .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivatives, including this compound, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
This compound hydrochloride is a light yellow solid . It has a molecular weight of 148.59 .Scientific Research Applications
Organic Synthesis and Bioactive Compound Development
A general approach has been developed for synthesizing 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, which are further transformed into potent bioactive compounds. This method is based on the reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine, indicating the potential of isoxazole derivatives in creating bioactive molecules with potential therapeutic applications (Chagarovskiy et al., 2016).
Corrosion Inhibition
Isoxazol-4-yl-ethylamine derivatives, such as 2-(3H-Imidazol-4-yl)-ethylamine, have shown effectiveness as green corrosion inhibitors for metals like Q235 steel in acidic environments. These inhibitors work by adsorbing onto the metal surface, forming a protective layer that significantly reduces corrosion rates. The study highlights the eco-friendly and efficient nature of these compounds in corrosion prevention (Zhang, 2020).
Antimicrobial and Antioxidant Activities
Isoxazoles synthesized through 1,3-dipolar cycloaddition reactions have been evaluated for their antimicrobial and antioxidant properties. Compounds such as 1-(3-(4-chlorophenyl)-4-(furan-2-yl)-4,5-dihydroisoxazol-5-yl)ethanone have shown significant activity, indicating the potential of isoxazole derivatives in the development of new antimicrobial and antioxidant agents (Lokeshwari & Kumar, 2017).
Electrochemical and Anticancer Properties
Isoxazole derivatives have been explored for their electrochemical behavior and anticancer activities. Studies have shown that certain isoxazole compounds exhibit excellent anticancer activity against lung cancer cells, alongside demonstrating significant electrochemical properties which could be leveraged in the design of novel drug-like candidates (Badiger et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,2-oxazol-4-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHDCARIPQMUKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695964 | |
Record name | 2-(1,2-Oxazol-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933726-31-9 | |
Record name | 4-Isoxazoleethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933726-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,2-Oxazol-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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